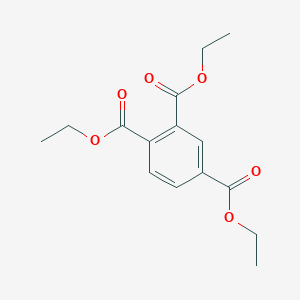

1,2,4-Benzenetricarboxylic acid, triethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1,2,4-Benzenetricarboxylic acid, triethyl ester, often involves esterification reactions facilitated by triethylamine (Et3N), which acts both as a promoter and a scavenger in the process. This method has been applied to substrates including amino acid and sugar derivatives to obtain benzyl esters, showcasing the versatility and efficiency of this synthetic approach (J. Tummatorn, Philip A. Albiniak, & G. Dudley, 2007).

Molecular Structure Analysis

Molecular structure determination of derivatives of 1,2,4-Benzenetricarboxylic acid has been achieved through single-crystal structure determinations. These studies reveal specific molecular conformations and packing in the crystal, illustrating the impact of molecular structure on the material properties of the compounds (S. Foerster, Wilhelm Seichter, & E. Weber, 2011).

Chemical Reactions and Properties

1,2,4-Benzenetricarboxylic acid, triethyl ester, and its related compounds undergo various chemical reactions, including selective activation for coupling with amines and alcohols to produce amides and esters. These reactions demonstrate the compound's reactivity and potential for generating a wide range of derivative molecules (T. Ogawa, Tetsuya Hikasa, T. Ikegami, N. Ono, & Hitomi Suzuki, 1994).

Physical Properties Analysis

The physical properties of 1,2,4-Benzenetricarboxylic acid, triethyl ester derivatives are influenced by their molecular structure. The synthesis of dendrimers based on symmetrically substituted benzenetricarboxylic acid esters showcases materials with high solubility in organic solvents and thermal stability, illustrating the compound's utility in creating advanced materials with desirable physical properties (T. Miller, E. W. Kwock, & T. Neenan, 1992).

Chemical Properties Analysis

The chemical properties of 1,2,4-Benzenetricarboxylic acid, triethyl ester, and its derivatives are characterized by their ability to form esters and amides under various conditions. These reactions are facilitated by specific reagents and conditions, demonstrating the compound's reactivity and potential for chemical modification (N. Ono, T. Yamada, T. Saito, Kazuhiko Tanaka, & A. Kaji, 1978).

Aplicaciones Científicas De Investigación

Mass Spectrometry Studies

1,2,4-Benzenetricarboxylic acid and its derivatives, such as triethyl ester, have been studied using mass spectrometry methods including electron ionization (EI), chemical ionization (CI), and fast atom bombardment (FAB). These techniques are crucial for analyzing the molecular structure and properties of such compounds (Capasso, Malorni, & Milone, 1992).

Synthesis and Properties of Dendrimers

Dendrimers based on symmetrically substituted benzenetricarboxylic acid esters, including 1,2,4-benzenetricarboxylic acid triethyl ester, have been synthesized. These dendrimers, featuring up to 46 benzene rings, are noted for their high thermal stability and solubility in organic solvents. Such materials have potential applications in nanotechnology and materials science (Miller, Kwock, & Neenan, 1992).

Poly(Ester Imide) Synthesis

The compound has been used in the synthesis of poly(ester imide)s (PEsIs), which are valuable in creating materials with specific thermo-mechanical properties and optical transparency. This is crucial for developing advanced materials with tailored characteristics (Yang & Chang, 2016).

Crystal Structure Analysis

Research on 1,2,4-benzenetricarboxylic acid derivatives has included the synthesis and crystal structure analysis of various benzoic ester and acid derivatives. These studies help in understanding the molecular conformations and intermolecular interactions in these compounds, which is fundamental in crystallography and material science (Foerster, Seichter, & Weber, 2011).

Thermochemical Studies

Studies on the combustion and formation enthalpies of various benzenetricarboxylic acid esters, including the 1,2,4 isomer, provide valuable data on their thermochemical properties. Such information is critical in fields like material science and chemical engineering (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).

Catalyst in Amide and Ester Synthesis

1,2,4-Benzenetricarboxylic acid derivatives have been used as catalysts in the synthesis of amides and esters under neutral conditions, demonstrating their utility in organic synthesis and chemical manufacturing (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Propiedades

IUPAC Name |

triethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRWJDOKUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162013 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Benzenetricarboxylic acid, triethyl ester | |

CAS RN |

14230-18-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)